Physicochemical Profile: 1-(3,4-Diethoxyphenyl)ethanone vs. 3,4-Dimethoxyacetophenone
The physicochemical properties of 1-(3,4-Diethoxyphenyl)ethanone differ significantly from its dimethoxy analog, impacting its behavior in assays and formulations. The diethoxy compound has a higher molecular weight (208.25 g/mol vs. 180.20 g/mol) and a higher predicted LogP (1.93 vs. ~1.0), indicating increased lipophilicity [1][2]. This difference in lipophilicity can affect membrane permeability, protein binding, and solubility, making the compounds non-interchangeable in biological systems.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 208.25 g/mol; Predicted LogP: 1.93 |
| Comparator Or Baseline | 3,4-Dimethoxyacetophenone (CAS 1131-62-0): Molecular Weight: 180.20 g/mol; Predicted LogP: ~1.0 |
| Quantified Difference | Molecular Weight: +28.05 g/mol; LogP: +0.93 |
| Conditions | Predicted values from computational models (ChemDraw/ACD/Labs). |
Why This Matters
The higher molecular weight and lipophilicity of 1-(3,4-Diethoxyphenyl)ethanone will influence its behavior in biological assays and its solubility in organic solvents, making it a distinct entity for research and development.
- [1] ChemBase. (n.d.). 1-(3,4-diethoxyphenyl)ethan-1-one (CBID:33656). Retrieved from http://www.chembase.cn/molecule-33656.html View Source
- [2] PubChem. (n.d.). 3',4'-Dimethoxyacetophenone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1131-62-0 View Source
